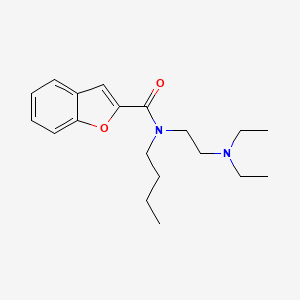
(S)-1-((2R,3R,4S)-4-Amino-3-hydroxypyrrolidin-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is a complex organic compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an amino group, and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of amino alcohols and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mecanismo De Acción
The mechanism of action of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- (2R)-1-[(Hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxy cyclohexyl]oxy}phosphoryl)oxy]-3-(icosyloxy)-2-propanyl (9Z)-9-heptadecenoate
Uniqueness
What sets (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H14N2O3 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(1S)-1-[(2R,3R,4S)-4-amino-3-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-8-5(6(3)11)4(10)2-9/h3-6,8-11H,1-2,7H2/t3-,4+,5-,6+/m0/s1 |
Clave InChI |
OBXGWVXNSZMFIO-BGPJRJDNSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)N |
SMILES canónico |
C1C(C(C(N1)C(CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


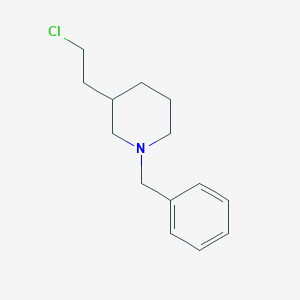
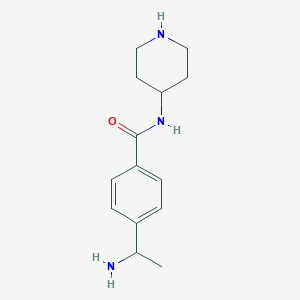


![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
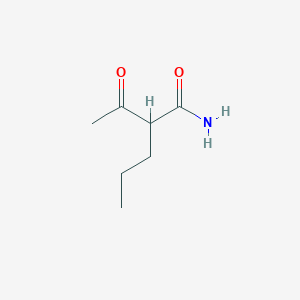

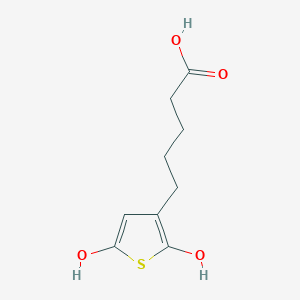
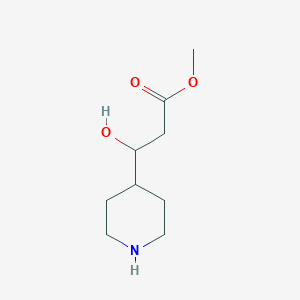
![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
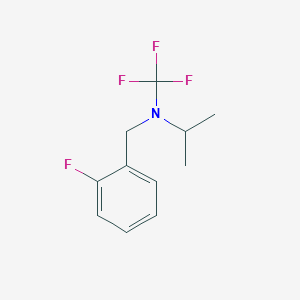
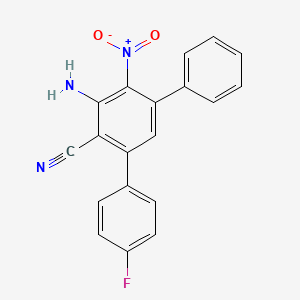
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
